molecular formula C15H10O7 B15506594 4-hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

4-hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Katalognummer: B15506594
Molekulargewicht: 302.23 g/mol
InChI-Schlüssel: MCSWCIQAECMQGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex polycyclic structure characterized by a fused tetracyclic framework containing three oxa (oxygen-containing) rings and multiple ketone (trione) functional groups. Such oxygen-rich heterocyclic compounds are often associated with secondary metabolites derived from natural sources, such as plants or microbial systems, where they may exhibit antioxidant, anti-inflammatory, or antimicrobial properties .

Eigenschaften

Molekularformel

C15H10O7

Molekulargewicht

302.23 g/mol

IUPAC-Name

4-hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C15H10O7/c1-5-8-10(13-14(20-5)22-15(19)21-13)11(17)6-3-2-4-7(16)9(6)12(8)18/h2-5,13-14,16H,1H3

InChI-Schlüssel

MCSWCIQAECMQGP-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(C3C(O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs or functional groups. These comparisons focus on molecular topology, functional group diversity, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Oxygen Content Notable Substituents Potential Bioactivity
4-Hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione ~406.3* Trione, hydroxyl, methyl, ethers High (5 O) Methyl at C17, hydroxyl at C4 Antioxidant, anti-inflammatory
14-Acetyl-9-hydroxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-ene-5,12,17-trione ~458.5 Trione, hydroxyl, acetyl, methyl Moderate (4 O) Acetyl at C14, multiple methyl Antimicrobial (inferred)
(4R,5S,6S,7R,9R,16S)-7-{2-(tert-Butyldiphenylsilyloxy)ethyl}-4,6-isopropylidenedioxy-5,9-dimethyl-...-2,10-dione ~852.9 Dione, silyl ether, isopropylidene dioxy High (6 O) Bulky silyl-protecting groups Synthetic intermediate
Salternamide E (Marine-derived macrocycle) ~600.8 Lactam, hydroxyl, methyl Moderate (3 O) Macrocyclic lactam core Anticancer, protease inhibition

Notes:

  • Oxygen Content: The target compound’s high oxygen density (five oxygen atoms) may enhance solubility in polar solvents compared to less oxygenated analogs like Salternamide E. However, bulky substituents (e.g., acetyl or silyl groups in other compounds) can counteract this effect .
  • Bioactivity: While the target compound shares trione and hydroxyl motifs with antimicrobial/antioxidant analogs from Populus buds , its methyl group at C17 may sterically hinder interactions with biological targets compared to smaller substituents.
  • Synthetic Utility: The compound’s complex topology contrasts with intermediates like the silyl-protected dione in , which is tailored for stepwise synthetic modifications .

Key Research Findings and Challenges

Structural Insights

  • Van der Waals Descriptors: The compound’s compact tetracyclic system likely results in a smaller molecular volume compared to linear or macrocyclic analogs (e.g., Salternamide E), influencing packing efficiency in crystalline phases or lipid bilayer penetration .
  • Electronic Effects: The conjugated trione system may stabilize radical species, aligning with the antioxidant activity observed in related Populus metabolites .

Limitations in Comparative Studies

  • Data Scarcity: Direct pharmacological or thermodynamic data (e.g., logP, IC₅₀ values) are absent for the target compound, requiring extrapolation from structural analogs.
  • Synthetic Complexity: Its synthesis would likely face challenges similar to those encountered in , where protecting groups and regioselective reactions are critical .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying this compound?

Answer:
Synthesis of complex tetracyclic compounds like this requires multi-step heterocyclic chemistry. Key steps include:

  • Cyclocondensation reactions to form oxa- and aza-rings, leveraging precursors such as dimethoxyphenyl derivatives (as seen in structurally similar compounds) .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using solvents like methanol or acetonitrile. Crystallographic data (e.g., monoclinic systems, space group P21/n) from analogous compounds suggest optimized crystallization conditions .
  • Purity validation using HPLC (>95% purity) and mass spectrometry (monoisotopic mass confirmation) .

Basic: How can spectroscopic and crystallographic techniques characterize its structure?

Answer:

  • X-ray crystallography : Resolve the tetracyclic framework and substituent orientations. For example, monoclinic systems (e.g., a = 9.3526 Å, b = 17.9559 Å, c = 10.9158 Å, β = 101.346°) provide lattice parameters for structural validation .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign methoxy, hydroxyl, and carbonyl groups. Compare shifts with databases (e.g., PubChem) for heterocyclic analogs .
  • FT-IR : Identify carbonyl stretching vibrations (~1700–1750 cm1^{-1}) and hydroxyl bands (~3200–3600 cm1^{-1}) .

Advanced: What computational strategies optimize reaction pathways for its synthesis?

Answer:

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and reaction energetics. For example, ICReDD’s reaction path search methods use quantum calculations to predict viable intermediates .
  • Machine learning (ML) : Train models on existing heterocyclic reaction datasets to predict optimal catalysts or solvents. AI-driven platforms like COMSOL Multiphysics enable real-time simulation adjustments .
  • Retrosynthetic analysis : Fragment the tetracyclic core into simpler moieties (e.g., diketones, epoxides) using tools like Synthia™ or CAS SciFinder .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. Variations in IC50_{50} values often stem from differing assay conditions (e.g., pH, temperature) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) and apply statistical tools (ANOVA, t-tests) to identify outliers .
  • Mechanistic validation : Confirm bioactivity via knock-out experiments or isotopic labeling (e.g., 14C^{14}\text{C}-tracing) to isolate target interactions .

Advanced: What experimental design (DoE) approaches optimize reaction conditions?

Answer:

  • Factorial designs : Screen variables (temperature, solvent polarity, catalyst loading) using a 2k^k factorial matrix. For example, optimize oxa-ring formation by varying methoxy group positioning .
  • Response surface methodology (RSM) : Model yield vs. reaction time/pH to identify maxima. Central composite designs (CCD) are effective for non-linear relationships .
  • High-throughput screening (HTS) : Use robotic platforms to test >100 conditions/day, accelerating parameter optimization .

Advanced: How can transient spectroscopy elucidate its photodegradation mechanisms?

Answer:

  • Time-resolved fluorescence : Monitor excited-state lifetimes to identify degradation intermediates. For TiO2_2-catalyzed photolysis, track hydroxyl radical formation .
  • UV-vis spectroscopy : Correlate absorbance shifts (~300–400 nm) with ring-opening or carbonyl reduction events .
  • Electron paramagnetic resonance (EPR) : Detect radical species (e.g., superoxide) during UV irradiation .

Basic: What stability studies are critical for long-term storage?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C common for oxa-heterocycles) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .
  • Light sensitivity : Use amber vials and argon atmospheres to prevent photooxidation of the trioxa system .

Advanced: How can modifications to the heterocyclic framework alter bioactivity?

Answer:

  • Ring substitution : Introduce electron-withdrawing groups (e.g., nitro) at C-17 to enhance electrophilic reactivity. Compare with methyl or ethyl analogs .
  • Scaffold hopping : Replace trioxa rings with thia/aza variants (e.g., 10-thia derivatives) and assess SAR using molecular docking .
  • Prodrug design : Functionalize the hydroxyl group with ester linkages to improve bioavailability .

Notes

  • Advanced methodologies emphasize computational and statistical rigor.
  • Basic questions focus on foundational techniques for synthesis and characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.